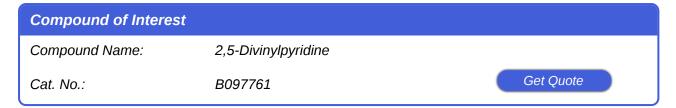


# Commercial Availability and Synthetic Pathways of 2,5-Divinylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,5-Divinylpyridine** is a heterocyclic aromatic compound that serves as a valuable monomer and building block in organic synthesis and polymer chemistry. Its two reactive vinyl groups, attached to the pyridine ring at the 2 and 5 positions, allow for a variety of chemical transformations, including polymerization, cross-linking, and functionalization. This technical guide provides a comprehensive overview of the commercial availability of **2,5-Divinylpyridine**, detailed synthetic protocols, and its applications, particularly in the realm of polymer science, with potential implications for drug development.

## **Commercial Availability**

The commercial availability of **2,5-Divinylpyridine** is somewhat limited, with a few specialized chemical suppliers offering the compound. Researchers interested in procuring this reagent should anticipate the need for direct inquiries with suppliers to obtain specific details on purity, available quantities, and pricing.

Table 1: Commercial Suppliers of **2,5-Divinylpyridine** 



Supplier	Location	Purity	Available Quantities	Contact for Pricing
Chemical Bull Pvt. Ltd.	Vapi, India	N/A	N/A	Yes
Dayang Chem (Hangzhou) Co., Ltd.	Hangzhou, China	≥ 98%	Inquiry for details	Yes

Note: The information in this table is based on publicly available data and may require direct confirmation with the suppliers.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **2,5-Divinylpyridine** is provided in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.

Table 2: Chemical and Physical Properties of 2,5-Divinylpyridine[1]



Property	Value		
CAS Number	16222-95-0		
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N		
Molecular Weight	131.17 g/mol		
Appearance	N/A		
Boiling Point	N/A		
Melting Point	N/A		
Density	N/A		
Solubility	N/A		
InChl	InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2		
SMILES	C=CC1=CC=C(N=C1)C=C		

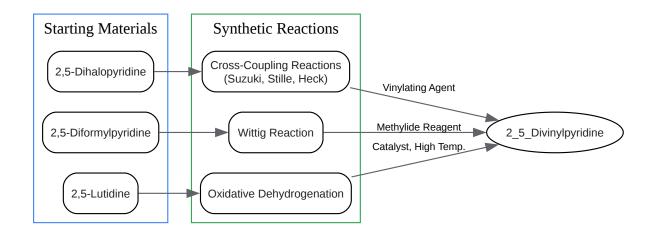
## **Synthetic Methodologies**

The synthesis of **2,5-Divinylpyridine** is not widely documented in standard organic chemistry literature, suggesting that it is a specialty chemical. However, based on analogous structures and general synthetic transformations for substituted pyridines, several plausible synthetic routes can be proposed. The most likely precursors are 2,5-disubstituted pyridines, such as 2,5-dihalopyridines, 2,5-diformylpyridine, or 2,5-lutidine (2,5-dimethylpyridine).

## **Proposed Synthetic Pathways**

Several modern cross-coupling reactions and classical olefination methods can be envisioned for the synthesis of **2,5-Divinylpyridine**.





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Caption: Plausible synthetic routes to **2,5-Divinylpyridine**.

# Detailed Experimental Protocol: Synthesis via Wittig Reaction (Hypothetical)

While a specific literature procedure for the Wittig reaction to synthesize **2,5-Divinylpyridine** is not readily available, a general protocol can be adapted from standard Wittig reaction methodologies. This would involve the reaction of 2,5-diformylpyridine with a methylide reagent, such as methyltriphenylphosphonium bromide.

#### Materials:

- 2,5-Diformylpyridine
- Methyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:



- Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.
- Wittig Reaction: Cool the ylide solution back to 0 °C.
- Dissolve 2,5-diformylpyridine in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.
- Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel.

# **Applications in Polymer Chemistry**

The primary application of **2,5-Divinylpyridine** is as a monomer in polymerization reactions. The presence of two vinyl groups allows for the formation of cross-linked polymers or polymers with pendant vinyl groups that can be further functionalized.



# Regioselective, Stereoselective, and Living Polymerization

A notable study has reported the regioselective, stereoselective, and living polymerization of **2,5-divinylpyridine** (DVP) using rare-earth metal catalysts.[2][3] This method allows for precise control over the polymer architecture.

Experimental Protocol: Polymerization of **2,5-Divinylpyridine**[3]

This protocol is adapted from the living polymerization of DVP using a lutetium-based catalyst.

#### Materials:

- **2,5-Divinylpyridine** (DVP), rigorously purified
- Rare-earth catalyst, e.g., Lu(CH<sub>2</sub>SiMe<sub>3</sub>)<sub>3</sub>(THF)<sub>2</sub>
- Anhydrous toluene
- Schlenk line and glovebox techniques for handling air- and moisture-sensitive compounds

#### Procedure:

- Monomer and Solvent Purification: Toluene is purified by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere. 2,5-Divinylpyridine is dried over CaH<sub>2</sub> and distilled under reduced pressure before use.
- Polymerization: In a glovebox, a known amount of the rare-earth catalyst is dissolved in anhydrous toluene in a Schlenk flask.
- The flask is brought out of the glovebox and connected to a Schlenk line.
- A solution of 2,5-Divinylpyridine in anhydrous toluene is then added to the catalyst solution via syringe under an inert atmosphere.
- The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by GC or NMR.



- Termination and Polymer Isolation: The polymerization is terminated by the addition of a protic solvent, such as methanol.
- The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
- The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Data Presentation: Polymerization Results

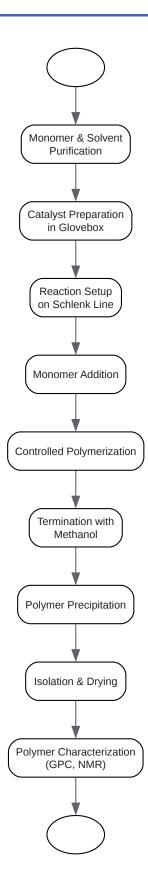
The following table summarizes typical results that can be obtained from the controlled polymerization of **2,5-Divinylpyridine**.

Table 3: Representative Data for the Polymerization of 2,5-Divinylpyridine

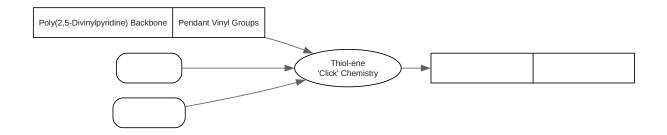
Entry	Catalyst	[M]/[Cat]	Conversion (%)	Mn ( g/mol )	Đ (Mw/Mn)
1	Lu(CH2SiMe3 )3(THF)2	100	>95	~13,000	<1.2
2	Y(CH <sub>2</sub> SiMe <sub>3</sub> ) <sub>3</sub> (THF) <sub>2</sub>	100	>95	~13,000	<1.2
3	Sc(CH <sub>2</sub> SiMe <sub>3</sub>	100	>95	~13,000	<1.2

Mn = Number-average molecular weight; D = Dispersity index.









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